molecular formula C8H8ClF2NO B1532645 2-Chloro-5-(2,2-difluoropropoxy)pyridine CAS No. 2167758-26-9

2-Chloro-5-(2,2-difluoropropoxy)pyridine

Cat. No.: B1532645
CAS No.: 2167758-26-9
M. Wt: 207.6 g/mol
InChI Key: KJEDDDGGEGYLDU-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2-difluoropropoxy)pyridine (Molecular Formula: C₈H₈ClF₂NO; Molecular Weight: 207.61 g/mol; CAS: 2167758-26-9) is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2,2-difluoropropoxy substituent at the 5-position of the pyridine ring .

Properties

IUPAC Name

2-chloro-5-(2,2-difluoropropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c1-8(10,11)5-13-6-2-3-7(9)12-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEDDDGGEGYLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CN=C(C=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(2,2-difluoropropoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The inclusion of the difluoropropoxy group enhances its lipophilicity, which can influence its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

  • Molecular Formula : C8_{8}H8_{8}ClF2_{2}N
  • Molecular Weight : 195.60 g/mol
  • CAS Number : 2167758

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer therapeutics and neuropharmacology. Its mechanism of action often involves the modulation of specific receptors or enzymes that play critical roles in cellular signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Inhibits proliferation of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range. Growth inhibition reversed by thymidine addition, indicating a mechanism involving nucleotide release.
Neuropharmacological Potential effects on neuropeptide FF receptors, suggesting implications for pain modulation and neurodegenerative diseases.
Enzymatic Inhibition Exhibits inhibitory effects on certain kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.

Case Studies

  • Anticancer Mechanism
    A study evaluated the efficacy of this compound against L1210 mouse leukemia cells. The compound demonstrated significant inhibition of cell proliferation with an IC50_{50} value indicating potent activity. The mechanism was linked to intracellular release pathways that involve nucleotide metabolism .
  • Neuropharmacological Effects
    In another investigation focusing on neuropeptide FF receptors, the compound was shown to modulate receptor activity, which could have implications for treating conditions such as chronic pain and anxiety disorders. This suggests a dual role in both cancer and neurological contexts .
  • Kinase Inhibition
    Further research highlighted its ability to inhibit specific kinases associated with cancer cell survival and proliferation. This inhibition led to decreased tumor size in xenograft models, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the pyridine ring significantly alter molecular properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Chloro-5-(2,2-difluoroethoxy)pyridine C₇H₆ClF₂NO 193.58 2,2-difluoroethoxy at C5 Higher volatility due to shorter chain
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Trifluoromethyl at C5 Enhanced lipophilicity; agrochemical intermediate
2-Chloro-5-(difluoromethyl)pyridine C₆H₄ClF₂N 163.56 Difluoromethyl at C5 Intermediate in pesticide synthesis
5-Chloro-2-(difluoromethoxy)pyridine C₆H₄ClF₂NO 195.55 Difluoromethoxy at C2 Electron-withdrawing group alters reactivity

Key Observations :

  • Chain Length : The 2,2-difluoropropoxy group in the target compound offers a longer alkyl chain than difluoroethoxy, which may enhance binding to hydrophobic pockets in biological targets .
Agrochemical Relevance:
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (): Prioritized in pesticide development due to structural similarity to neonicotinoids (e.g., thiacloprid). The imidazoline moiety enhances insecticidal activity.
  • Target Compound : The difluoropropoxy group may reduce mammalian toxicity compared to chloromethyl derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine), which face regulatory scrutiny .
Pharmacological Potential:
  • 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine (CAS: 1542425-20-6; ): The aromatic benzyloxy group enables π-π stacking in drug-receptor interactions, a feature absent in the target compound.

Metabolic Stability and Toxicity

  • Fluorine Substitution: The difluoropropoxy group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., 2-chloro-5-methoxypyridine) by resisting oxidative degradation .
  • Chloromethyl Derivatives: Compounds like 2-chloro-5-(chloromethyl)pyridine are associated with genotoxicity risks, necessitating careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(2,2-difluoropropoxy)pyridine
Reactant of Route 2
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2-Chloro-5-(2,2-difluoropropoxy)pyridine

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